N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Anticancer Hepatocellular carcinoma Cytotoxicity

A critical research tool for SAR & ADME studies. Its unique 2-methoxy-4-nitrophenyl substitution provides a distinct electronic profile compared to regioisomers (e.g., CAS 941957-54-6). Reproducible IC₅₀ values (12.58 µM Hep3B, 23.44 µg/mL HeLa) make it an essential benchmarking standard for anticancer screening & model training. Purchase this pure, defined compound to ensure assay consistency & project advancement.

Molecular Formula C11H9N3O5
Molecular Weight 263.209
CAS No. 941994-02-1
Cat. No. B2793875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide
CAS941994-02-1
Molecular FormulaC11H9N3O5
Molecular Weight263.209
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
InChIInChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15)
InChIKeyMPFAARWFLBWALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide: Structural Identity, Physicochemical Profile, and In-Class Positioning for Research Procurement


N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide (CAS 941994-02-1; molecular formula C₁₁H₉N₃O₅; molecular weight 263.21 g/mol) is a synthetic small-molecule heterocycle belonging to the isoxazole-5-carboxamide family. Its structure features a 1,2-oxazole core linked via a carboxamide bridge to a 2-methoxy-4-nitrophenyl ring system . The compound is utilized primarily as a research tool in anticancer drug discovery, with reported antiproliferative activity against hepatocellular carcinoma (Hep3B) and cervical adenocarcinoma (HeLa) cell lines. Within the broader isoxazole-carboxamide class, it occupies a niche defined by the combined presence of electron-donating (2-OCH₃) and electron-withdrawing (4-NO₂) substituents on the anilide ring—a dual-substitution pattern that distinguishes it from mono-substituted nitrophenyl or methoxyphenyl regioisomers and underpins its unique structure–activity relationship profile [1].

Why N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide Cannot Be Replaced by Other In-Class Isoxazole-5-carboxamides


Isoxazole-5-carboxamides bearing phenyl substituents cannot be considered interchangeable procurement items. Regioisomeric nitrophenyl analogues—including N-(3-nitrophenyl)isoxazole-5-carboxamide (CAS 941957-54-6) and N-(4-nitrophenyl)isoxazole-5-carboxamide (CAS 941993-93-7)—differ markedly in molecular weight (233.18 vs. 263.21 g/mol), hydrogen-bonding capacity, and electronic distribution, all of which modulate target engagement and cytotoxic potency [1]. Even small structural perturbations, such as relocating the nitro group from the 4- to the 3-position or removing the methoxy group, can alter antiproliferative IC₅₀ values by an order of magnitude or more in hepatocellular carcinoma models [2]. Furthermore, oxazole analogues (e.g., 5-(2-methoxy-4-nitrophenyl)oxazole, CAS 198821-78-2) lack the carboxamide linker, eliminating a key hydrogen-bond donor/acceptor motif that is critical for interactions within the ATP-binding pocket of kinase targets [3]. These differences have direct consequences for assay reproducibility and compound selection: substituting the target compound with a regioisomer or heterocycle analogue will yield divergent biological readouts, undermining experimental consistency and delaying project timelines.

Quantitative Head-to-Head, Cross-Study, and Class-Level Evidence for N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide


Cytotoxicity Against Hep3B Hepatocellular Carcinoma Cells: Direct Comparison with Indole-Isoxazole Hybrid 2b

In an SRB cytotoxicity assay performed on the Hep3B liver cancer cell line, N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide (referred to as compound 2e in the Hawash et al. 2021 study) exhibited an IC₅₀ of 12.58 µM [1]. Under identical experimental conditions, the closely related indole-isoxazole hybrid compound 2b—which retains the isoxazole-5-carboxamide core but replaces the 2-methoxy-4-nitrophenyl substituent with an indole moiety—yielded an IC₅₀ of 5.46 µM [2]. The 2.3-fold potency difference demonstrates that the methoxy-nitrophenyl substitution pattern confers measurable, quantifiable antiproliferative activity, albeit with lower absolute potency than the most active indole hybrid in the series. This head-to-head comparison within a single, well-controlled study provides direct quantitative evidence that the target compound is not interchangeable with structurally distinct isoxazole-5-carboxamides in Hep3B cytotoxicity assays.

Anticancer Hepatocellular carcinoma Cytotoxicity Isoxazole carboxamide Hep3B

Cytotoxicity Against HeLa Cervical Adenocarcinoma Cells: Direct Comparison with Indole-Isoxazole Hybrid 2b

In the same SRB cytotoxicity assay series, the target compound (2e) demonstrated an IC₅₀ of 23.44 µg/mL against HeLa cervical adenocarcinoma cells, while compound 2b showed an IC₅₀ of 15.48 µg/mL [1]. This represents a 1.5-fold reduction in potency relative to the most active comparator within the same experimental framework. The data confirm that although the 2-methoxy-4-nitrophenyl derivative is less potent than the indole-containing analogue, it nonetheless exhibits measurable and reproducible cytotoxic activity across two distinct cancer cell lines (Hep3B and HeLa), providing a multi-cell-line baseline for researchers evaluating structure–activity relationships in this chemical series.

Anticancer Cervical adenocarcinoma HeLa Isoxazole carboxamide Cytotoxicity

Physicochemical Differentiation from Regioisomeric Nitrophenyl Analogues: Molecular Weight and Hydrogen-Bonding Capacity

N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide (MW 263.21 g/mol) is structurally and physicochemically distinct from its regioisomeric counterparts. N-(3-nitrophenyl)isoxazole-5-carboxamide (CAS 941957-54-6; MW 233.18 g/mol) and N-(4-nitrophenyl)isoxazole-5-carboxamide (CAS 941993-93-7; MW 233.18 g/mol) both lack the 2-methoxy substituent, resulting in a molecular weight difference of 30.03 Da [1]. Furthermore, the target compound computes eight hydrogen-bond acceptors vs. five for the mono-nitrophenyl regioisomers, while retaining one hydrogen-bond donor (carboxamide NH) common to all three . This altered H-bond acceptor count is predicted to influence solubility, permeability, and target-binding enthalpy—factors that directly impact assay performance and lead optimization trajectories.

Physicochemical properties Molecular weight Hydrogen bonding Regioisomer comparison Drug-likeness

Structural Differentiation from the Oxazole Analogue: Impact of the Carboxamide Linker on Target Engagement

The oxazole analogue 5-(2-methoxy-4-nitrophenyl)oxazole (CAS 198821-78-2; MW 220.18 g/mol) shares the identical 2-methoxy-4-nitrophenyl aryl motif but replaces the isoxazole-5-carboxamide scaffold with a simple oxazole ring, entirely eliminating the carboxamide functional group [1]. Molecular docking studies on structurally related isoxazole-5-carboxamides indicate that the carboxamide moiety forms critical hydrogen bonds with the kinase hinge region, while the nitro group engages in hydrophobic contacts within the ATP-binding pocket [2]. Removal of the carboxamide linker is therefore predicted to abrogate hinge-region hydrogen bonding, substantially reducing target affinity. While no direct biochemical IC₅₀ comparison between the isoxazole-carboxamide and the oxazole analogue has been published, the class-level inference is strong: procurement of the oxazole analogue for kinase-targeted or anticancer screening will yield fundamentally different (and likely inactive) results.

Oxazole Isoxazole Carboxamide Kinase hinge binding Molecular docking

Highest-Confidence Research Application Scenarios for N-(2-Methoxy-4-nitrophenyl)isoxazole-5-carboxamide


Defined Chemical Probe for Structure–Activity Relationship Studies of Methoxy-Nitro Substitution in Isoxazole-5-carboxamide Anticancer Agents

This compound serves as a well-characterized reference point for systematically interrogating how the 2-methoxy-4-nitro substitution pattern on the anilide ring influences cytotoxicity in hepatocellular carcinoma (Hep3B) and cervical adenocarcinoma (HeLa) models. Its reproducible IC₅₀ values (12.58 µM on Hep3B; 23.44 µg/mL on HeLa) [1] provide a quantitative baseline against which newly synthesized analogues bearing alternative substituent combinations can be benchmarked, enabling rigorous SAR elucidation.

Negative Control or Baseline Compound for Indole-Isoxazole Hybrid Screening Cascades

Because the target compound (2e) is consistently less potent than the indole-isoxazole hybrid 2b across both Hep3B and HeLa cell lines [1], it is ideally suited as a comparator compound in secondary screening cascades. Its activity profile helps establish a potency threshold that defines the minimum acceptable antiproliferative activity for advancing indole-isoxazole hybrid candidates, thereby reducing the risk of pursuing false-positive hits from highly lipophilic or promiscuous compounds.

Physicochemical Reference Standard for Computational ADME and Drug-Likeness Modeling of Nitro-Substituted Heterocycles

With a molecular weight of 263.21 g/mol, eight hydrogen-bond acceptors, one hydrogen-bond donor, and a computed XLogP3-AA of approximately 1.4 (extrapolated from the 3-nitrophenyl regioisomer) [2], this compound occupies a well-defined region of oral drug-likeness space. It can be employed as a calibration standard when training or validating in silico ADME models that predict the impact of dual electron-donating/withdrawing substituents on permeability, solubility, and metabolic stability.

Procurement Quality Control Benchmark for Isoxazole-5-carboxamide Building Block Libraries

Given the documented physicochemical differences between this compound and its regioisomeric nitrophenyl analogues (ΔMW ≈ 30 Da; ΔH-bond acceptors = +3) , it serves as an effective identity and purity check compound for quality control of commercial isoxazole-5-carboxamide screening libraries. LC-MS or ¹H-NMR analysis of the received batch can be compared against the known molecular weight and SMILES string (COc1cc([N+](=O)[O-])ccc1NC(=O)c1ccno1) to verify that the correct regioisomer has been supplied.

Quote Request

Request a Quote for N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.